[1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate
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Overview
Description
The compound [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring, a pyridine ring, and a carbamate group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Synthesis of the Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of Intermediates: The piperidine and pyridine intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its interactions with specific receptors and enzymes are of interest for developing treatments for diseases such as Alzheimer’s and Parkinson’s.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain and exerting a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-methylcarbamate
- [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate
Uniqueness
The uniqueness of [1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
IUPAC Name |
[1-[[6-[methyl(propan-2-yl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-5-20-19(24)25-14-17-8-6-7-11-23(17)13-16-9-10-18(21-12-16)22(4)15(2)3/h9-10,12,15,17H,5-8,11,13-14H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNLMDQCUWKYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1CCCCN1CC2=CN=C(C=C2)N(C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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